molecular formula C24H19BrN2OS B2666489 (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 865175-18-4

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2666489
CAS No.: 865175-18-4
M. Wt: 463.39
InChI Key: JRYFJTDTTFONNU-LCUIJRPUSA-N
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Description

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the following steps :

    Formation of the Benzothiazole Core: The initial step involves the synthesis of 6-bromobenzo[d]thiazol-2(3H)-one by reacting 2-aminothiophenol with bromine in the presence of a suitable solvent.

    Allylation: The next step is the allylation of the benzothiazole core using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Group: The final step involves the condensation of the allylated benzothiazole with 2,2-diphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like copper(I) iodide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . It can also inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial activity.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2OS/c1-2-15-27-20-14-13-19(25)16-21(20)29-24(27)26-23(28)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h2-14,16,22H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYFJTDTTFONNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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